molecular formula C58H72N2O18 B15292575 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel

Cat. No.: B15292575
M. Wt: 1085.2 g/mol
InChI Key: UEXSQPKHDIPCHO-GLNIRMMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a chemically modified derivative of Docetaxel, a well-established semisynthetic taxane used in oncology research. With a molecular formula of C₅₈H₇₂N₂O₁₈ and a molecular weight of 1085.20 g/mol, this compound is characterized by its specific structural alterations and is primarily utilized as a key intermediate or reference standard in pharmaceutical and analytical research. Docetaxel's primary mechanism of action, which this derivative helps to study, involves the stabilization of microtubules by binding to the β-tubulin subunit. This binding inhibits the depolymerization of microtubules, thereby arresting the cell cycle at the G2/M phase and promoting apoptosis in rapidly dividing cells. Furthermore, Docetaxel has been shown to induce phosphorylation of the bcl-2 oncoprotein, an anti-apoptotic protein, which neutralizes its function and further promotes programmed cell death. Preclinical studies indicate that Docetaxel may have a higher affinity for tubulin and be a more potent inducer of bcl-2 phosphorylation than other taxanes. This makes related compounds valuable tools for investigating resistance mechanisms and combination therapies. The primary application of this specific Docetaxel derivative is as a critical research impurity or metabolite analog used in the development and validation of analytical methods, such as HPLC and Mass Spectrometry, for quality control of Docetaxel-based pharmaceuticals. It also serves as a synthetic intermediate in complex organic synthesis pathways and as a biological probe for studying the structure-activity relationships (SAR) of taxane compounds. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Properties

Molecular Formula

C58H72N2O18

Molecular Weight

1085.2 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-12,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,37(71-12)28-38-57(45,30-72-38)76-32(2)61)46(64)44(39(31)55(58,9)10)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58?/m0/s1

InChI Key

UEXSQPKHDIPCHO-GLNIRMMHSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Starting Material: 10-Deacetylbaccatin III (10-DAB)

10-DAB, isolated from Taxus species, serves as the foundational scaffold. Prior to functionalization, hydroxyl groups at C7 and C10 are protected to prevent undesired side reactions:

Protection Strategies

Position Protecting Group Reagent/Conditions Yield
C7-OH Triethylsilyl Triethylsilyl chloride, pyridine 85%
C10-OH Benzoyl Benzoyl chloride, DMAP 92%

Rationale : The C7 position exhibits higher reactivity toward silylation, enabling selective protection over C10.

Condensation with 3-[N-(Boc)Amino]-3-Phenyl-2-Hydroxypropanoic Acid

The C10-hydroxyl group of protected 10-DAB undergoes esterification with the carboxylic acid group of 3-[N-(Boc)Amino]-3-Phenyl-2-Hydroxypropanoic Acid to install the target side chain:

Reaction Conditions

  • Solvent : Toluene/acetic acid (1:1 v/v)
  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)
  • Catalyst : 4-Dimethylaminopyridine (DMAP)
  • Temperature : 60–80°C, 3–5 hours
  • Yield : 78–85%

Mechanistic Insight : DMAP activates the carboxylate intermediate, facilitating nucleophilic attack by the C10-hydroxyl group.

Deprotection Using Zinc-Nickel Alloy

Post-condensation, the C7 and C10 protecting groups are removed via hydrogenolysis. A novel Zn-Ni alloy (5% HCl-activated) in acetic acid/methanol achieves selective deprotection without compromising the Boc group:

Optimized Conditions

Parameter Value Impact on Purity
Zn-Ni alloy (wt%) 5% HCl activation Reduces byproducts
Temperature 40–80°C Accelerates reaction
Reaction time 2–4 hours >98% conversion

Example :

  • Input : 400 g protected intermediate
  • Output : 300 g crude docetaxel (98% purity) → 280 g after silica column (99.6% HPLC).

Final Acylation at C3'-Nitrogen

The C3'-amine is acylated with tert-butoxycarbonyl anhydride (Boc₂O) to introduce the Boc group:

Conditions :

  • Solvent : Dichloromethane
  • Base : Triethylamine
  • Temperature : 0–25°C
  • Yield : 90–94%

Comparative Analysis of Synthetic Protocols

Table 1: Yield and Purity Across Methods

Method Yield (%) HPLC Purity (%) Key Advantage
Zn-Ni alloy deprotection 70 99.6 Minimal side products
Pearlman’s catalyst (Pd(OH)₂) 65 98.2 Compatibility with Boc groups
Acidic hydrolysis (HCl) 55 97.5 Low cost

Critical Findings :

  • Zn-Ni alloy outperforms traditional catalysts (e.g., Pearlman’s catalyst) in preserving Boc integrity.
  • Silica chromatography with ethyl acetate:petroleum ether (3:7) resolves C7/C10 regioisomers.

Challenges and Optimization Strategies

Regioselectivity at C7 and C10

Competitive acylation at C7 and C10 is mitigated by:

  • Steric hindrance : Bulkier reagents favor C10.
  • Temperature control : Lower temperatures (0°C) favor C7 methylation.

Boc Group Stability

The Boc group is susceptible to cleavage under acidic conditions. Neutral pH during workup (NaHCO₃ washes) prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Docetaxel Impurities and Metabolites

Docetaxel derivatives and metabolites exhibit structural variations that impact their pharmacological behavior:

Compound CAS/Identifier Key Structural Features Functional Implications
Docetaxel 122861-53-4 Parent compound; unmodified C-7 and C-10 positions. Anticancer activity via microtubule stabilization; treats breast, lung, and prostate cancers.
10-Deacetyl Baccatin III 114977-28-5 Lacks C-10 acetyl group and side chain. Precursor in taxoid synthesis; minimal bioactivity.
7-Methyl Docetaxel N/A Methylation at C-7; unmodified C-10. Altered solubility and metabolic stability compared to Docetaxel.
2-Epi Docetaxel Impurity 1420767-25-4 Epimerization at C-2 position. Reduced binding affinity to β-tubulin due to stereochemical inversion.
Target Compound 1714967-25-5 C-7 methyl; C-10 substituted with Boc-protected hydroxy-phenylpropionyl. Potential for altered pharmacokinetics; used as a reference standard in impurity profiling.

Isotopic Derivatives

A deuterated analog, 7-Methyl-10-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel-D3 (MW: 1088.21; Formula: C58H68D3N2O18 ), is synthesized for analytical applications. Key comparisons:

  • Deuterium Labeling : Incorporation of three deuterium atoms enhances mass spectral detection .
  • Stability: Requires storage at 2–8°C and protection from light , unlike the non-deuterated form, which is stable at room temperature.
  • Applications : Used as an internal standard in mass spectrometry to quantify the parent impurity during drug synthesis .

Key Research Findings

Structural Modifications and Bioactivity

  • However, this modification may also hinder binding to microtubules, as seen in other C-10-modified taxoids .
  • C-7 Methylation : Methylation at C-7 enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Analytical Significance

  • The deuterated derivative’s high molecular weight (1088.21) allows precise differentiation from non-deuterated analogs in LC-MS workflows .
  • Impurity profiling studies emphasize the need to monitor this compound during Docetaxel synthesis to ensure compliance with regulatory limits (typically <0.1% in APIs) .

Biological Activity

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a derivative of docetaxel, which is a well-established chemotherapeutic agent. This compound is structurally modified to enhance its biological activity and pharmacokinetic properties. Its mechanism of action primarily involves the stabilization of microtubules, leading to inhibition of cell division and induction of apoptosis in cancer cells.

The biological activity of this compound is characterized by its interaction with the β-tubulin subunit of microtubules. By binding to this subunit, the compound stabilizes microtubules and prevents their depolymerization, thereby disrupting the normal process of mitosis. This results in cell cycle arrest at the G2/M phase and ultimately leads to programmed cell death (apoptosis) in susceptible cancer cells.

Pharmacological Profile

The compound exhibits a range of pharmacological effects that are critical for its application in cancer therapy:

  • Antitumor Activity : Studies have demonstrated that this compound has potent antitumor effects against various cancer cell lines, including breast, lung, and prostate cancers.
  • Cell Cycle Arrest : The compound effectively induces G2/M phase arrest, which is essential for preventing the proliferation of cancer cells.
  • Apoptosis Induction : It promotes apoptosis through both intrinsic and extrinsic pathways, involving caspase activation and mitochondrial dysfunction.

Comparative Analysis

When compared to its parent compound, docetaxel, and other taxanes like paclitaxel and cabazitaxel, this compound shows enhanced efficacy in certain cancer models. Its structural modifications may provide improved solubility and bioavailability, contributing to better therapeutic outcomes .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have shown that this compound significantly inhibits the growth of various cancer cell lines. For instance:
    • Breast Cancer Cell Lines : IC50 values were reported in the low nanomolar range, indicating high potency.
    • Lung Cancer Models : Enhanced apoptosis was observed compared to untreated controls.
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to controls receiving standard chemotherapy. The studies indicated a better safety profile with reduced systemic toxicity .

Summary Table of Biological Activity

Parameter Value
CAS Number 1714967-25-5
Molecular Formula C58H72N2O18
Molecular Weight 1085.19 g/mol
IC50 (Breast Cancer) Low nanomolar range
Mechanism of Action Microtubule stabilization
Phase Arrest Induced G2/M phase
Apoptosis Pathways Intrinsic and extrinsic

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves selective acylation of the docetaxel core using HF/pyridine solvent systems (70% concentration) to achieve high yields (95–96%) . Key steps include protecting group strategies (e.g., Boc for amine stability) and chromatographic purification to isolate intermediates. Reaction temperature (0°C to ambient) and solvent polarity critically impact stereochemical outcomes .
  • Validation : Confirm purity via HPLC and structural integrity via 1^1H/13^{13}C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and HRMS .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodology : Stability studies should include:

  • Temperature Control : Store at –20°C in inert atmospheres to prevent hydrolysis of the Boc group .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products like de-Boc derivatives .

Q. What analytical techniques are recommended for characterizing structural analogs of this compound?

  • Core Methods :

  • NMR Spectroscopy : Focus on 1^1H and 13^{13}C shifts for the 3-phenylpropionyl moiety (δ 7.2–7.5 ppm for aromatic protons) and hydroxy group (δ 5.2 ppm) .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ions (e.g., [M+Na]+^+ at m/z 1056.4) .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry, particularly at the C-10 position .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C-3′ or C-10) affect the compound’s bioactivity, and what SAR trends emerge?

  • Methodology :

  • Synthetic SAR : Compare analogs with 3-CH3_3, 3-CF3_3O, or 3-CHF2_2O groups. For example, 3-CF3_3O substitution enhances tubulin binding affinity by 30% due to electron-withdrawing effects .
  • Biological Assays : Use cytotoxicity screens (e.g., IC50_{50} in MCF-7 cells) and tubulin polymerization assays to correlate structure with activity .
    • Data Interpretation : Address contradictions (e.g., reduced activity despite improved solubility) by analyzing logP values and membrane permeability .

Q. What computational or AI-driven approaches can predict the compound’s interaction with tubulin isoforms?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to β-tubulin using software like COMSOL Multiphysics, focusing on hydrogen bonding with Thr274 and hydrophobic interactions with Phe272 .
  • Machine Learning : Train models on taxane derivatives’ structural fingerprints (e.g., MACCS keys) to predict resistance profiles in paclitaxel-resistant cell lines .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Troubleshooting Steps :

Isotopic Labeling : Use 19^{19}F NMR for tracking fluorinated intermediates .

2D NMR (COSY, HSQC) : Resolve overlapping signals in the 7-methyl region .

Batch Comparison : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

  • Design Framework :

  • Factorial Design : Test variables like dose (5–25 mg/kg), administration route (IV vs. oral), and formulation (nanoparticle vs. free drug) .
  • PK/PD Modeling : Use compartmental models to estimate AUC, t1/2t_{1/2}, and clearance rates in rodent plasma .

Methodological and Theoretical Considerations

Q. How can researchers integrate this compound into a broader conceptual framework for taxane drug discovery?

  • Guiding Principle : Link studies to the "tubulin stabilization theory," using the compound as a probe to explore resistance mechanisms (e.g., βIII-tubulin overexpression) .
  • Interdisciplinary Synergy : Combine synthetic chemistry data with omics datasets (e.g., transcriptomics of resistant tumors) to identify co-targets .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Optimization :

  • Membrane Technologies : Use chiral stationary phases (CSPs) for large-scale HPLC purification .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility of HF-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.